4,7-Nonadiene-1,6-dione, 1-(3-furanyl)-4,8-dimethyl-, (Z)- is a chemical compound classified as a farnesane sesquiterpenoid. It is primarily derived from the natural product found in Ceratocystis fimbriata, a fungus known for its role in plant pathology. The compound has a molecular formula of and a molecular weight of approximately 246.13 daltons. Its IUPAC name is (4Z)-1-(furan-3-yl)-4,8-dimethylnona-4,7-diene-1,6-dione, indicating its structure and stereochemistry .
The synthesis of 4,7-nonadiene-1,6-dione can be approached through various organic synthesis techniques. While specific methods for this compound may not be extensively documented, general strategies for synthesizing similar compounds often include:
For detailed synthetic routes, experimental conditions such as temperature, solvent choice, and reaction time would be critical to optimize yield and purity.
The molecular structure of 4,7-nonadiene-1,6-dione features a conjugated diene system along with two ketone functionalities. The structural representation can be expressed through its canonical SMILES notation: CC(=CC(=O)/C=C(/C)CCC(=O)C1=COC=C1)C
. The compound exhibits geometric isomerism due to the presence of double bonds, specifically in the (Z) configuration around the double bond adjacent to the furan ring .
4,7-Nonadiene-1,6-dione can undergo various chemical reactions typical for compounds containing conjugated double bonds and carbonyl groups. Potential reactions include:
These reactions are essential for modifying the compound's structure for further applications in synthetic organic chemistry.
The mechanism of action for 4,7-nonadiene-1,6-dione primarily involves its reactivity due to the presence of multiple functional groups:
Understanding these mechanisms is crucial for exploring its potential therapeutic applications.
The physical properties of 4,7-nonadiene-1,6-dione include:
Chemical properties include:
These properties are significant when considering storage and handling in laboratory settings .
4,7-Nonadiene-1,6-dione has several potential applications in scientific research:
Research into this compound could lead to discoveries relevant to agriculture (as a fungicide) or medicine (as an active pharmaceutical ingredient) .
CAS No.: 1460-73-7
CAS No.: 11030-71-0
CAS No.: 113834-91-6
CAS No.: 13205-44-2
CAS No.: